1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine
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Overview
Description
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine is a complex organic compound that features a thiophene ring, a furan ring, and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10).
Coupling Reactions: The thiophene and furan rings are then coupled with the methanamine group through a series of nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: NaOH, KOH, various nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol: Similar structure but lacks the furan ring and methanamine group.
1-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]propan-2-ol hydrochloride: Contains a propan-2-ol group instead of the furan ring.
Uniqueness
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine is unique due to the presence of both thiophene and furan rings, which confer distinct electronic and steric properties that enhance its biological activity and material science applications .
Properties
Molecular Formula |
C18H18ClNO3S |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C18H18ClNO3S/c1-21-17-9-13(10-20-11-14-4-2-6-22-14)8-16(19)18(17)23-12-15-5-3-7-24-15/h2-9,20H,10-12H2,1H3 |
InChI Key |
JIWCNDCIHPPSJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Cl)OCC3=CC=CS3 |
Origin of Product |
United States |
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